molecular formula C16H15N3O2S2 B6554925 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1040635-01-5

2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B6554925
CAS No.: 1040635-01-5
M. Wt: 345.4 g/mol
InChI Key: RPXCIUQLVPXJFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[3,2-d]pyrimidine scaffold, a heterocyclic system known for its pharmacological relevance. The core structure features a fused thiophene and pyrimidine ring, with key substituents:

  • 3-ethyl group: Enhances lipophilicity and influences steric interactions.
  • 4-oxo moiety: A ketone group that may participate in hydrogen bonding.
  • Sulfanyl acetamide side chain: Introduces flexibility and hydrogen-bonding capacity via the acetamide NH group.

Its structural features are critical for modulating biological activity, as seen in analogs below.

Properties

IUPAC Name

2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c1-2-19-15(21)14-13(18-16(19)23-9-12(17)20)11(8-22-14)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXCIUQLVPXJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

The compound 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidine derivative that has attracted attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structural features make it a candidate for various therapeutic applications, including antimicrobial and antiplasmodial activities.

Chemical Structure

The compound is characterized by the following structural components:

  • Thieno[3,2-d]pyrimidine core : This heterocyclic structure is known for its diverse biological activities.
  • Sulfanyl group : This functional group contributes to the compound's reactivity and biological interactions.
  • Acetamide moiety : This part of the molecule can influence solubility and biological activity.

Antimicrobial Properties

Research has indicated that thienopyrimidine derivatives exhibit significant antimicrobial properties. A study explored various thienopyrimidine compounds and their effects on bacterial strains. The results showed that some derivatives, including those with similar structural features to this compound, demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.5 g mL0.5\,\text{ g mL} to 8 g mL8\,\text{ g mL}, indicating a promising potential for development as antimicrobial agents .

Antiplasmodial Activity

The compound's potential as an antimalarial agent has also been investigated. In vitro studies have shown that thienopyrimidine derivatives can inhibit the growth of Plasmodium falciparum, the malaria-causing parasite. For instance, a related compound demonstrated an IC50 value of 1.46 M1.46\,\text{ M} against the asexual erythrocytic stage of the parasite . Furthermore, in vivo studies indicated that certain derivatives could reduce parasitemia significantly when administered orally .

Case Study 1: Synthesis and Evaluation of Thienopyrimidine Derivatives

A systematic study was conducted to evaluate the synthesis and biological activity of various thienopyrimidine derivatives. The study highlighted the importance of substituents on the thieno[3,2-d]pyrimidine core in modulating biological activity. Compounds with para-substituted phenyl groups showed enhanced activity against P. falciparum, while modifications at other positions resulted in diminished efficacy .

Case Study 2: Structure–Activity Relationship (SAR)

An extensive SAR analysis was performed on thienopyrimidine derivatives to identify key structural features that contribute to their biological activity. It was found that:

  • The presence of lipophilic groups at specific positions increased antiplasmodial activity.
  • Substitution patterns on the phenyl ring significantly affected both potency and selectivity against target organisms .

Data Tables

Activity Type IC50/MIC Values Reference
Antimicrobial0.58 g mL0.5-8\,\text{ g mL}
Antiplasmodial1.46 M1.46\,\text{ M}
In vivo EfficacySignificant reduction in parasitemia

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound Name & Source Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Bioactivity (if reported)
Target Compound C₁₉H₁₇N₃O₂S₂ (estimated) ~395.48 Thieno[3,2-d]pyrimidin-4-one 3-ethyl, 7-phenyl, sulfanyl acetamide Not explicitly reported in evidence
N-(2-Chloro-4-fluorophenyl) analog C₂₂H₁₇ClFN₃O₂S₂ 473.97 Thieno[3,2-d]pyrimidin-4-one 3-ethyl, 7-phenyl, 2-chloro-4-fluorophenyl acetamide Supplier-listed; activity unspecified
IWP2 () C₂₁H₁₈N₄O₂S₂ 422.52 3,4,6,7-Tetrahydrothieno[3,2-d]pyrimidin-4-one 3-phenyl, tetrahydro core, sulfanyl acetamide WNT secretion inhibitor; no COL10A1 suppression
2-{[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide C₂₃H₂₀F₃N₃O₃S₂ 531.54 6,7-Dihydrothieno[3,2-d]pyrimidin-4-one 3-(4-methylphenyl), 4-trifluoromethoxyphenyl acetamide No explicit bioactivity reported
N-(5-Chloro-2-methylphenyl)-2-{[5-(indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) C₂₀H₁₇ClN₄O₃S 428.5 Oxadiazole-thioacetamide Chloro-methylphenyl, indole-oxadiazole LOX inhibition, BChE inhibition (58.59% at 100 µM)

Key Structural Differences and Implications

Core Modifications: Hydrogenation: IWP2 () and the compound in feature partially saturated thieno-pyrimidine cores (tetrahydro or dihydro), which reduce aromaticity and may alter binding to hydrophobic pockets . Ring Systems: Analogs like 8t () replace the thieno-pyrimidine core with oxadiazole, drastically altering electronic properties and hydrogen-bonding capacity .

Substituent Effects: Electron-Withdrawing Groups: The 2-chloro-4-fluorophenyl group in ’s compound increases molecular weight and lipophilicity compared to the target compound’s unsubstituted acetamide .

Biological Activity :

  • Enzyme Inhibition : Compound 8t () demonstrated 58.59% BChE inhibition at 100 µM, suggesting that the indole-oxadiazole side chain enhances interaction with cholinesterase active sites .
  • Pathway Specificity : IWP2’s lack of effect on COL10A1 () highlights how core hydrogenation or phenyl substitution may limit activity in certain pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.